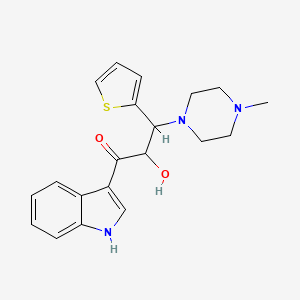methanol](/img/structure/B6104329.png)
[1-(2-furoyl)-4-piperidinyl](diphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-furoyl)-4-piperidinyl](diphenyl)methanol, commonly known as FDP, is a compound with a unique chemical structure that has garnered significant attention in the scientific community. FDP has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for further research and potential applications. In
Scientific Research Applications
FDP has been found to have a range of potential applications in scientific research. One of the primary areas of research for FDP is in the field of neuroscience, where it has been shown to have neuroprotective effects. FDP has been found to protect against neuronal damage and cell death in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, FDP has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as arthritis.
Mechanism of Action
The mechanism of action of FDP is not yet fully understood, but it is believed to involve the modulation of intracellular signaling pathways. FDP has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, FDP has been found to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response.
Biochemical and Physiological Effects:
FDP has been found to have a range of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, FDP has also been shown to have antioxidant properties. FDP has been found to scavenge free radicals and protect against oxidative stress. Additionally, FDP has been found to have analgesic effects, making it a potential therapeutic agent for pain management.
Advantages and Limitations for Lab Experiments
One of the primary advantages of FDP for lab experiments is its high purity and yield, which makes it a reliable compound for research purposes. Additionally, FDP has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of FDP is that its mechanism of action is not yet fully understood, which makes it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on FDP. One area of research is to further investigate its neuroprotective effects and potential therapeutic applications for neurodegenerative diseases. Additionally, more research is needed to understand the mechanism of action of FDP and to identify potential targets for drug development. Finally, there is a need for more studies to investigate the potential side effects and safety of FDP in human subjects.
Conclusion:
In conclusion, FDP is a promising compound with a unique chemical structure that has a range of potential applications in scientific research. Its neuroprotective, anti-inflammatory, antioxidant, and analgesic effects make it a potential therapeutic agent for a range of diseases. Further research is needed to fully understand the mechanism of action of FDP and to identify potential targets for drug development.
Synthesis Methods
The synthesis of FDP involves the reaction of 4-piperidone hydrochloride with diphenylmethanol in the presence of sodium hydride and 2-furoyl chloride. The resulting product is then purified using column chromatography to obtain pure FDP. This synthesis method has been reported to have a high yield and purity, making it a reliable method for producing FDP for research purposes.
properties
IUPAC Name |
furan-2-yl-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c25-22(21-12-7-17-27-21)24-15-13-20(14-16-24)23(26,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,17,20,26H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQWFZNVQCPDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(5-methyl-2-furyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6104249.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B6104260.png)
![1-(2-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6104266.png)
![3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate](/img/structure/B6104278.png)
![N-(2,6-dimethylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6104286.png)

![N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide](/img/structure/B6104299.png)
![N-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B6104301.png)
![(3S*)-4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,3-dimethyl-2-piperazinone](/img/structure/B6104307.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6104330.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(4-pyrimidinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6104341.png)
![6-butyl-2-(4-{[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl}phenyl)-4(3H)-pyrimidinone trifluoroacetate](/img/structure/B6104354.png)
